molecular formula C9H17NO2 B14249087 1-tert-Butoxypiperidin-4-one CAS No. 372103-13-4

1-tert-Butoxypiperidin-4-one

Cat. No.: B14249087
CAS No.: 372103-13-4
M. Wt: 171.24 g/mol
InChI Key: OITKMWPXWBDUEW-UHFFFAOYSA-N
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Description

1-tert-Butoxypiperidin-4-one is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

372103-13-4

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]piperidin-4-one

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-10-6-4-8(11)5-7-10/h4-7H2,1-3H3

InChI Key

OITKMWPXWBDUEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)ON1CCC(=O)CC1

Origin of Product

United States

Significance of Piperidine Scaffolds in Modern Synthetic Methodologies

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the development of pharmaceuticals. researchgate.netencyclopedia.pubnih.gov Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. researchgate.netencyclopedia.pub The prevalence of the piperidine moiety in FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.netthieme-connect.com

The versatility of the piperidine framework allows for extensive functionalization, enabling the synthesis of a diverse range of molecules with varied biological activities. nih.gov Researchers continuously explore new synthetic routes to substituted piperidines, including oxidative amination of alkenes and stereoselective synthesis through iridium-catalyzed cascades. nih.gov

Strategic Role of N Tert Butoxycarbonyl Protection in Heterocyclic Synthesis

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in organic synthesis, particularly for amines. wikipedia.orgtotal-synthesis.comontosight.ai Its primary function is to prevent undesirable side reactions at the nitrogen atom during multi-step syntheses. ontosight.aiontosight.ai The Boc group is favored for its ease of introduction, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgontosight.ai

This acid lability makes the Boc group "orthogonal" to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection in complex molecules. total-synthesis.com This orthogonality is particularly valuable in peptide synthesis and the construction of intricate heterocyclic systems. total-synthesis.comontosight.ai The stability of the Boc group towards basic hydrolysis and many nucleophiles further enhances its utility. total-synthesis.com

Overview of Academic Research Trajectories for 1 Tert Butoxypiperidin 4 One

Established Synthetic Pathways to this compound

The synthesis of this compound, also known as N-Boc-4-piperidone, is most commonly achieved through the direct protection of the nitrogen atom of 4-piperidone. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. innospk.comsmolecule.com

The most prevalent established pathway involves the reaction of 4-piperidone or its hydrochloride salt with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. chemicalbook.com Bases such as triethylamine (TEA), sodium hydroxide, or sodium carbonate are used to neutralize the acidic byproduct and deprotonate the piperidone nitrogen, facilitating its nucleophilic attack on the Boc anhydride. chemicalbook.com This reaction is typically performed in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or methanol (B129727) and can achieve high yields, often quantitatively. chemicalbook.comchemicalbook.com

An alternative established route begins with N-benzyl-4-piperidone. This multi-step process involves an initial Michael addition reaction between benzylamine (B48309) and methyl acrylate, followed by a Dieckmann condensation to form the piperidone ring. google.compatsnap.com The benzyl (B1604629) group is subsequently removed, often via catalytic hydrogenation (e.g., using Pd/C), and the resulting secondary amine is then protected with the Boc group. While longer, this pathway avoids handling the potentially unstable 4-piperidone directly.

MethodStarting Material(s)Key ReagentsTypical YieldKey Features
Direct N-Boc Protection 4-Piperidone or its hydrochloride saltDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or NaOH>90% Simple, high-yielding, one-step process.
From N-Benzyl-4-piperidone N-Benzyl-4-piperidone1. Hydrogen (H₂), Palladium on Carbon (Pd/C) 2. Boc₂O88-90% Two-step sequence (debenzylation then protection).
Dieckmann Condensation Route Benzylamine, Methyl Acrylate1. Michael Addition 2. Sodium metal (for Dieckmann Condensation) 3. HCl (decarboxylation) 4. H₂/Pd/C, Boc₂OMulti-stepBuilds the piperidone ring from acyclic precursors. google.compatsnap.com

Recent Advances in the Synthesis of N-Protected Piperidinones

Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for synthesizing N-protected piperidinones and the broader class of piperidine derivatives. A significant trend is the increasing use of advanced catalytic systems, including both metal- and organocatalysis, for the hydrogenation of pyridine (B92270) precursors. nih.gov These methods offer high yields and selectivity while often operating under milder conditions than traditional reduction methods. nih.gov

Chemo-enzymatic approaches represent a cutting edge in piperidine synthesis. These strategies combine chemical synthesis with biocatalysis to achieve high stereoselectivity. For instance, one-pot amine oxidase/ene imine reductase cascades can convert N-substituted tetrahydropyridines into precisely configured 3- and 3,4-substituted piperidines, which are valuable precursors for complex pharmaceutical agents. acs.org The development of novel heterogeneous catalysts, such as cobalt nanoparticles on titanium, also allows for acid-free hydrogenation of pyridine derivatives, further enhancing the green credentials of these synthetic routes. nih.gov

Chemo- and Regioselective Approaches in Piperidinone Ring Formation

Achieving chemo- and regioselectivity is critical when synthesizing complex molecules derived from a piperidinone scaffold. The piperidinone ring possesses multiple reactive sites, and controlling reactions to occur at a specific position is a key challenge. Metal-catalyzed carbonylation reactions of substrates like N-alkylisothiazolidines have been shown to produce tetrahydro-2H-1,3-thiazin-2-ones with high regioselectivity. acs.org

Multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step with high atom economy. The synthesis of spirooxindolopyrrolidine-piperidone heterocyclic hybrids has been achieved with complete regio- and stereoselectivity through a three-component 1,3-dipolar cycloaddition. nih.gov Similarly, one-pot, two-component reactions using green Lewis acid catalysts like zirconium (IV) oxydichloride octahydrate have been developed for the chemo- and regioselective synthesis of pyranodipyrimidine derivatives. scispace.com These methods highlight the importance of catalyst and reaction condition selection to direct the outcome of complex transformations involving the piperidone core.

Stereoselective Synthetic Strategies Incorporating this compound

The prochiral nature of this compound makes it an excellent starting material for stereoselective synthesis. Numerous strategies have been developed to introduce chirality and construct complex, optically active molecules.

One notable advance is the palladium-catalyzed enantioselective borylative migration of an alkenyl nonaflate derived from N-Boc-4-piperidone. This reaction produces a chiral, optically enriched piperidinyl allylic boronate, a versatile intermediate for subsequent stereoselective cross-coupling and carbonyl allylation reactions. chemicalbook.com Another key strategy is the aldol (B89426) condensation. The reaction of N-Boc-4-piperidone with various benzaldehydes can be controlled to produce piperidone chalcones, which are precursors to various bioactive compounds. nih.gov Furthermore, chemo-enzymatic dearomatization of activated pyridines provides a general and powerful route to substituted piperidines with precise stereochemical control. acs.org

Stereoselective StrategyReaction TypeKey Reagents/CatalystsProduct Type
Borylative Migration Palladium-Catalyzed MigrationPd Catalyst, Alkenyl Nonaflate of N-Boc-4-piperidoneChiral Piperidinyl Allylic Boronate chemicalbook.com
Aldol Condensation Base-Catalyzed CondensationLithium hydroxide, BenzaldehydesPiperidone Chalcones nih.gov
Asymmetric Hydrogenation Ruthenium-Catalyzed ReductionRu(II) Complexcis-Configured 2,4-Disubstituted Piperidines nih.gov
Chemo-enzymatic Cascade BiocatalysisAmine Oxidase/Ene Imine ReductaseStereo-defined Substituted Piperidines acs.org

Multi-step Synthetic Sequences Utilizing this compound as a Key Intermediate

This compound is a cornerstone intermediate in the synthesis of numerous pharmaceuticals due to the prevalence of the piperidine scaffold in bioactive molecules. innospk.commdma.ch Its most prominent application is in the synthesis of the potent synthetic opioid fentanyl and its analogues. dtic.milossila.com

The synthesis of fentanyl from N-Boc-4-piperidone typically proceeds through a well-defined, multi-step sequence:

Reductive Amination: N-Boc-4-piperidone is reacted with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil

Acylation: The secondary amine of the product from the first step is acylated with propionyl chloride to yield the corresponding propionamide. dtic.mil

Deprotection: The Boc protecting group is removed under acidic conditions, commonly with 4M HCl in dioxane or trifluoroacetic acid (TFA), to expose the piperidine nitrogen. dtic.mil

Alkylation: The final step involves the N-alkylation of the piperidine nitrogen with a phenethyl halide to yield fentanyl. dtic.mil

This synthetic route demonstrates the utility of the Boc-protected piperidinone, where the protecting group allows for selective modification at other positions before its removal to enable final functionalization of the ring nitrogen. innospk.comdtic.mil Beyond opioids, this intermediate is also crucial for preparing drugs such as the ACE inhibitor Trandolapril and the anti-AIDS protease inhibitor Indinavir. chemicalbook.com

Catalytic Methods in the Synthesis of this compound

Catalysis plays a vital role in both the synthesis of the this compound core and its subsequent transformations. In the synthesis of the precursor 4-piperidone, catalytic hydrogenation is often employed to remove a benzyl protecting group from N-benzyl-4-piperidone, with palladium on carbon (Pd/C) being the standard catalyst.

More advanced catalytic methods are employed in the derivatization of the N-Boc-4-piperidone scaffold. Palladium-catalyzed cross-coupling reactions, for instance, are used to couple alkenylsilane derivatives of the piperidone with aryl halides to generate 3,4-unsaturated 4-arylpiperidines. google.com Nickel-based catalytic systems have been used for the oxidation of 1-Boc-4-hydroxypiperidine to afford N-Boc-4-piperidone in high yield. chemicalbook.com Additionally, cobalt and ruthenium carbonyl complexes have been shown to catalyze remarkable rearrangement and cyclization reactions to form piperidones regioselectively. acs.org Phase transfer catalysis has also been explored as an environmentally friendly method for synthesizing related ethers. bcrec.id

Protection and Deprotection Strategies for the N-Boc Group in Piperidinone Synthesis

The use of the tert-butoxycarbonyl (Boc) group is central to the synthetic utility of this compound. Its installation and removal are routine yet critical steps in multi-step syntheses.

Protection: The Boc group is introduced via a nucleophilic acyl substitution reaction. jk-sci.com The secondary amine of 4-piperidone attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O). A base, such as triethylamine (TEA) or sodium hydroxide, is required to neutralize the resulting protonated amine and drive the reaction to completion. chemicalbook.comjk-sci.com The reaction is efficient and typically proceeds in aprotic solvents like THF or DCM.

Deprotection: The Boc group is valued for its stability to a wide range of reagents and reaction conditions, yet its lability to acid allows for selective removal. Strong acids are typically used for deprotection. jk-sci.com A solution of trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a common choice. ossila.com Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol is also highly effective. dtic.mil The mechanism involves protonation of the protected amine, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide, yielding the free secondary amine. jk-sci.com The choice of deprotection agent is often dictated by the compatibility of other functional groups present in the molecule.

Reactivity Profiles of the Piperidinone Ring System

The piperidinone ring system in 1-tert-butoxycarbonyl-4-piperidone exhibits a range of reactivities, primarily centered around its carbonyl group and adjacent α-carbons.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group at the C-4 position is a primary site for nucleophilic attack. A variety of nucleophiles can add to this electrophilic carbon, leading to a diverse array of substituted piperidine derivatives.

Reduction Reactions: The carbonyl group can be readily reduced to a hydroxyl group using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert 1-tert-butoxycarbonyl-4-piperidone to the corresponding 1-Boc-4-hydroxypiperidine. smolecule.com

Grignard Reactions: Organometallic reagents, such as Grignard reagents, add to the carbonyl carbon to form tertiary alcohols. These reactions are often compatible with the Boc protecting group. For example, the addition of phenylmagnesium bromide to N-Boc-4-piperidone in the presence of a cobalt catalyst can lead to the formation of 4-aryl-piperidines. nih.gov

Condensation Reactions: The ketone can undergo condensation with amines and their derivatives. For example, it reacts with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which can be a precursor for the synthesis of pyrazole-containing compounds. smolecule.comgoogle.com Reductive amination with aniline produces 1-Boc-4-AP, a precursor in the synthesis of fentanyl. un.orgossila.com

Table 1: Examples of Nucleophilic Addition Reactions

Reaction TypeReagentProductReference
ReductionSodium borohydride1-Boc-4-hydroxypiperidine smolecule.com
Grignard ReactionPhenylmagnesium bromide1-Boc-4-phenyl-4-hydroxypiperidine nih.gov
Reductive AminationAniline, reducing agenttert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) un.org
CondensationHydrazine hydrate1-Boc-4-piperidone hydrazone smolecule.comgoogle.com

Reactions Involving Enolate Formation from the Piperidinone Moiety

The protons on the α-carbons (C-3 and C-5) of the piperidinone ring are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions.

Aldol Condensation: The enolate of 1-tert-butoxycarbonyl-4-piperidone can react with aldehydes in an aldol condensation. For example, reactions with aromatic aldehydes can lead to the formation of nitrogen-containing 1,5-diketones which may undergo subsequent intramolecular cyclization. chemicalbook.com

Alkylation: The enolate can be alkylated with alkyl halides, providing a route to substituted piperidones.

Phosphate Synthesis: The potassium enolates of N-Boc-4-piperidone can be used in the synthesis of phosphates. guidechem.comchemicalbook.com

Electrophilic Aromatic Substitution Analogues on Related Systems

While the piperidinone ring itself is not aromatic, related N-Boc protected systems can undergo reactions analogous to electrophilic aromatic substitution, highlighting the influence of the protecting group on the reactivity of the heterocyclic system. For instance, N-Boc-2-phenylpiperidine can undergo lithiation and subsequent reaction with electrophiles. whiterose.ac.uk The regioselectivity of these reactions can be influenced by the choice of electrophile and reaction conditions. whiterose.ac.uk

Cyclization Reactions and Ring Expansion/Contraction Transformations

The piperidinone framework can be a versatile scaffold for the construction of more complex cyclic and polycyclic systems.

Cyclization Reactions: Intramolecular reactions of substituents on the piperidinone ring can lead to the formation of fused or spirocyclic systems. For example, 1,5-diketones derived from N-Boc-piperidin-4-one can undergo cyclization. chemicalbook.com

Ring Expansion: Ring expansion of N-Boc-4-piperidone has been reported, although it can be a hazardous reaction at a larger scale. guidechem.comchemicalbook.com

Ring Contraction: Photomediated ring contraction of α-acylated saturated heterocycles, including piperidines, has been demonstrated. nih.gov This transformation proceeds via a Norrish type II mechanism. nih.gov

Influence of the N-tert-Butoxycarbonyl Group on Reaction Pathways

The N-tert-butoxycarbonyl (Boc) group is not merely a passive protecting group; it actively influences the reactivity of the piperidinone ring through both steric and electronic effects.

Steric and Electronic Effects of the tert-Butoxycarbonyl Substituent

The bulky tert-butyl group of the Boc substituent exerts significant steric hindrance, which can direct the approach of reagents and influence the stereochemical outcome of reactions. semanticscholar.orgrsc.org For example, in the enzymatic reductive amination of N-Boc-piperidone, the large side chains of amino acid residues in the enzyme's active site create steric hindrance with the bulky N-Boc group, thereby controlling the stereoselectivity of the reaction. semanticscholar.orgrsc.org

Electronically, the Boc group is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom. This deactivation prevents unwanted side reactions at the nitrogen, a common issue with unprotected piperidones. However, this can also necessitate harsher conditions for reactions that do involve the nitrogen. The electron-withdrawing nature of the Boc group also influences the acidity of the α-protons, facilitating enolate formation.

Table 2: Summary of the Influence of the N-Boc Group

EffectDescriptionConsequenceReference
Steric HindranceThe bulky tert-butyl group physically blocks access to certain parts of the molecule.Directs the approach of reagents, influences stereochemistry. semanticscholar.orgrsc.org
Electronic Effect (Electron-withdrawing)Reduces the electron density on the nitrogen atom.Decreases nitrogen nucleophilicity, prevents side reactions at nitrogen, increases acidity of α-protons.

Chemical Compounds Mentioned

Orthogonal Protective Group Strategies Facilitated by the Boc Group

The tert-butyloxycarbonyl (Boc) group is a crucial tool in organic synthesis, including in transformations involving this compound. numberanalytics.com Its utility is particularly evident in orthogonal protective group strategies, which allow for the selective removal of one protecting group in the presence of others that are labile under different conditions. bham.ac.uk This approach is fundamental in the synthesis of complex molecules where multiple reactive functional groups need to be masked and unmasked in a specific sequence. bham.ac.uk

The Boc group is characteristically stable to most nucleophiles and bases. organic-chemistry.org This stability allows it to be used in conjunction with base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal manner. numberanalytics.comorganic-chemistry.org For instance, the Fmoc group can be cleaved using a base like piperidine, leaving the acid-sensitive Boc group intact. numberanalytics.comiris-biotech.de Conversely, the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting the Fmoc group. numberanalytics.comiris-biotech.de

This orthogonal relationship is pivotal in complex syntheses. bham.ac.uk While the Boc/Fmoc pairing is a common example, the acid sensitivity of the Boc group allows for its selective removal in the presence of other acid-labile groups that require different acidic conditions for cleavage. acsgcipr.org The successful implementation of these strategies depends on carefully selecting protecting groups with non-overlapping deprotection conditions. bham.ac.uk

Table 1: Comparison of Common Orthogonal Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsStability
tert-ButoxycarbonylBocAcidic (e.g., TFA) numberanalytics.comiris-biotech.deStable to base, most nucleophiles organic-chemistry.org
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine) numberanalytics.comiris-biotech.deStable to acid
BenzylBnHydrogenolysis, strong acid iris-biotech.deStable to mild acid and base
TritylTrtMild Acid (e.g., 1% TFA) iris-biotech.deVery acid sensitive

Elucidation of Reaction Mechanisms in this compound Transformations

Understanding the reaction mechanisms of transformations involving this compound is essential for optimizing reaction conditions and predicting product outcomes. A reaction mechanism describes the sequence of individual chemical events, known as elementary steps, that occur as reactants are converted into products. lumenlearning.com

Analysis of Elementary Reaction Steps (e.g., Proton Transfer, Dissociation, Nucleophilic Attack, Rearrangement)

Proton Transfer: The addition or removal of a proton is a frequent initial step in many reactions, often activating or deactivating a functional group.

Nucleophilic Attack: The ketone functional group at the 4-position of the piperidine ring is an electrophilic center susceptible to attack by nucleophiles. This bimolecular step involves the formation of a new bond between the nucleophile and the carbonyl carbon. masterorganicchemistry.com

Rearrangement: In some cases, reactive intermediates formed during a reaction can undergo structural rearrangements to form more stable species. masterorganicchemistry.com

Most chemical reactions are composed of multiple elementary steps. lumenlearning.com The sequence of these steps forms the reaction mechanism. lumenlearning.comlibretexts.org

Kinetic Studies and Determination of Rate Laws

The rate law provides insight into the composition of the transition state of the rate-determining step. libretexts.org For example, in the acid-catalyzed deprotection of the Boc group, the reaction is often first-order with respect to the concentration of the Boc-protected amine. acsgcipr.org However, studies have shown that the cleavage can exhibit a second-order dependence on the acid concentration under certain conditions. acsgcipr.org

Table 2: Relationship Between Reaction Order and Rate Law

Reaction OrderDifferential Rate LawCharacteristics
Zero-order rate = kRate is independent of reactant concentration. youtube.com
First-order rate = k[A]Rate is directly proportional to the reactant concentration. youtube.com
Second-order rate = k[A]² or rate = k[A][B]Rate is proportional to the square of one reactant's concentration or the product of two reactant concentrations. youtube.com

By using the method of initial rates, where the initial rate of reaction is measured at different starting concentrations of reactants, the exponents in the rate law can be determined. davidson.edu Integrated rate laws can then be used to describe how reactant concentrations change over time. openstax.orglumenlearning.com

Identification and Characterization of Reactive Intermediates and Transition States

A reactive intermediate is a short-lived, high-energy molecule that is formed in one step of a reaction mechanism and consumed in a subsequent step. lumenlearning.com It exists at a local energy minimum on the reaction coordinate diagram. youtube.com In contrast, a transition state is a high-energy configuration that a molecule must pass through to transform from reactant to product or intermediate. youtube.com It represents an energy maximum and cannot be isolated. youtube.com

In reactions involving this compound, several types of reactive intermediates can be postulated. For example, the acid-catalyzed removal of the Boc group proceeds through a tert-butyl cation intermediate. acsgcipr.org This carbocation is a high-energy, electrophilic species. pressbooks.pub Similarly, nucleophilic addition to the carbonyl group proceeds through a tetrahedral intermediate.

The existence of these transient species is often inferred through experimental techniques. lumenlearning.com Methods for characterizing reactive intermediates include spectroscopic techniques like laser flash photolysis and specialized mass spectrometry. beilstein-journals.org Chemical trapping, where a reagent is added to react specifically with the intermediate to form a stable, characterizable product, is another common method to prove their existence. lumenlearning.com Computational chemistry is also a powerful tool for calculating the structures and energies of intermediates and transition states. beilstein-journals.org

Derivatization Strategies and Functionalization of 1 Tert Butoxypiperidin 4 One for Academic Research

Strategies for Carbonyl Group Derivatization (e.g., Oxime, Hydrazone, Imine Formation)

The C4-ketone is the most accessible functional group for derivatization, readily undergoing condensation reactions with a variety of nitrogen-based nucleophiles. These transformations are typically high-yielding and provide a direct pathway to introduce new pharmacophoric elements or analytical handles.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a mild base such as sodium acetate (B1210297) or pyridine (B92270) quantitatively converts the ketone into the corresponding oxime. The product, 1-tert-Butoxypiperidin-4-one oxime , serves as a valuable intermediate for further reactions, including Beckmann rearrangements or reduction to the corresponding amine.

Hydrazone Formation: The ketone reacts efficiently with hydrazine (B178648) and its derivatives. For instance, treatment with phenylhydrazine or 2,4-dinitrophenylhydrazine (Brady's reagent) yields stable, often crystalline, hydrazones. The latter is particularly useful for analytical purposes due to its intense color and strong UV-Vis absorbance.

Imine (Schiff Base) Formation: Condensation with primary amines under dehydrating conditions (e.g., azeotropic removal of water with a Dean-Stark apparatus or the use of molecular sieves) affords C4-imino derivatives. The reaction with benzylamine (B48309) , for example, produces N-benzyl-1-(tert-butoxy)piperidin-4-imine . These imines can be utilized as intermediates for reductive amination to generate secondary amines.

The table below summarizes typical conditions for these carbonyl derivatization reactions.

ReagentTypical ConditionsProductPrimary Application
Hydroxylamine HydrochlorideEthanol/Pyridine, 60 °C, 4hThis compound oximeIntermediate for amines, amides
PhenylhydrazineAcetic Acid/Ethanol, rt, 2hThis compound phenylhydrazoneStable derivative, synthetic intermediate
2,4-DinitrophenylhydrazineH₂SO₄/Ethanol, rt, 30 minThis compound 2,4-dinitrophenylhydrazoneAnalytical characterization (UV-Vis)
BenzylamineToluene, Dean-Stark, reflux, 12hN-benzyl-1-(tert-butoxy)piperidin-4-imineIntermediate for reductive amination

Functionalization of the Piperidine (B6355638) Ring System for Synthetic Diversification

Beyond the carbonyl group, the piperidine ring itself offers opportunities for C-C and C-X bond formation, primarily through enolate chemistry at the C3 and C5 positions.

α-Alkylation: The protons at the C3 and C5 positions are acidic and can be removed by a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate a lithium enolate. Subsequent quenching of this enolate with an electrophile, such as methyl iodide or benzyl (B1604629) bromide, results in α-alkylation. Due to the symmetry of the starting material, mono-alkylation at either C3 or C5 yields a single product, for example, 1-tert-butoxy-3-methylpiperidin-4-one .

Aldol (B89426) Condensation: The generated enolate can also act as a nucleophile in reactions with carbonyl electrophiles. For instance, reaction with benzaldehyde leads to an aldol addition product, 1-tert-butoxy-3-(hydroxy(phenyl)methyl)piperidin-4-one . This introduces two new stereocenters and significantly increases molecular complexity. Subsequent dehydration can yield the corresponding α,β-unsaturated ketone.

These ring functionalization strategies are summarized in the following table.

Reaction TypeKey ReagentsProduct ExampleKey Transformation
α-Alkylation1. LDA, THF, -78 °C2. Methyl Iodide1-tert-butoxy-3-methylpiperidin-4-oneC-C bond formation at C3/C5
Aldol Addition1. LDA, THF, -78 °C2. Benzaldehyde1-tert-butoxy-3-(hydroxy(phenyl)methyl)piperidin-4-oneC-C bond formation; introduces hydroxyl group and stereocenters

Regioselective and Stereoselective Derivatization Approaches

Achieving stereochemical and regiochemical control is paramount for constructing well-defined molecules for academic investigation. The steric bulk of the N-tert-butoxy group plays a significant role in directing the stereochemical outcome of reactions.

Stereoselective Carbonyl Reduction: Reduction of the C4-ketone to an alcohol creates a new stereocenter. The choice of reducing agent and the steric environment influence the diastereoselectivity. Reduction with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) typically proceeds via axial attack of the hydride ion to avoid steric clash with the N-tert-butoxy group, leading preferentially to the equatorial alcohol. This results in the trans-isomer of 1-tert-Butoxypiperidin-4-ol as the major product over the cis-isomer. Diastereomeric ratios (dr) exceeding 9:1 have been documented in analogous systems.

Regioselective Enolate Formation: In a mono-substituted derivative like 1-tert-butoxy-3-methylpiperidin-4-one , the C3 and C5 positions are no longer equivalent. The formation of a second enolate can be directed under kinetic (strong, bulky base, low temperature) or thermodynamic (weaker base, higher temperature) control to achieve regioselective functionalization at either the more-substituted (C3) or less-substituted (C5) position.

Diastereoselective Alkylation: When an enolate is formed from a chiral, non-racemic piperidinone, the existing stereocenter(s) can direct the approach of an incoming electrophile, leading to a diastereoselective alkylation. The bulky N-substituent often forces the C3/C5 substituent into an equatorial position, thereby blocking one face of the enolate and directing alkylation to the opposite face.

ReactionReagentsMajor Product StereochemistryTypical Diastereomeric Ratio (dr)Controlling Factor
Carbonyl ReductionNaBH₄, Methanol, 0 °Ctrans-1-tert-Butoxypiperidin-4-ol (equatorial -OH)>9:1Steric hindrance from the N-tert-butoxy group favoring axial hydride attack.
Diastereoselective Alkylation (of a C3-substituted ring)1. LDA, THF, -78 °C2. Electrophile (E⁺)trans-3,5-disubstituted product>10:1The existing C3 substituent directs the incoming electrophile to the opposite face of the ring.

Derivatization for Enhanced Spectroscopic and Analytical Characterization

Specific derivatization reactions are employed not for synthetic diversification but to facilitate analysis by chromatography or spectroscopy. These methods often involve attaching a tag that enhances detection sensitivity or allows for the resolution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives containing polar groups like alcohols (e.g., from ketone reduction), derivatization is often necessary to increase volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts hydroxyl groups into less polar trimethylsilyl (B98337) ethers, improving chromatographic peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC): To enhance detection by UV detectors, a chromophore can be attached. The formation of a 2,4-dinitrophenylhydrazone (as described in 4.1) is a classic example, as the product is intensely colored and possesses a high molar absorptivity, allowing for trace-level quantification.

NMR Spectroscopy for Stereochemical Assignment: For chiral derivatives, particularly alcohols, reaction with a chiral derivatizing agent like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) produces diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers show distinct chemical shifts, and analysis of these differences (the Mosher method) can be used to assign the absolute configuration of the stereocenter.

Analytical TechniqueDerivatization StrategyReagent ExamplePurpose of Derivatization
GC-MSSilylation of hydroxyl groupsN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increase volatility and thermal stability for gas-phase analysis.
HPLC-UVAttachment of a UV-active chromophore2,4-DinitrophenylhydrazineEnhance detection sensitivity at specific wavelengths (e.g., 365 nm).
NMR SpectroscopyFormation of diastereomeric esters(R)- or (S)-Mosher's acid chlorideResolve signals from enantiomers/diastereomers to determine absolute configuration.

Applications of 1 Tert Butoxypiperidin 4 One in Advanced Organic Synthesis

1-tert-Butoxypiperidin-4-one as a Versatile Building Block for Nitrogen-Containing Heterocycles

This compound serves as a crucial starting material for the synthesis of a wide array of nitrogen-containing heterocycles, which are pivotal structural motifs in numerous biologically active compounds and functional materials. rsc.org Its utility stems from the presence of a reactive ketone functionality and a protected secondary amine, allowing for sequential and controlled chemical transformations.

One significant application is in multicomponent reactions (MCRs), which are highly efficient processes for constructing complex molecules in a single step. Current time information in Le Flore County, US.nih.govorganic-chemistry.org For instance, N-Boc-piperidin-4-one, a closely related analogue, participates in the Kabachnik–Fields reaction with diethyl phosphite (B83602) and benzylamine (B48309) to produce cyclic α-aminophosphonates, which are important for their potential biological activities. Current time information in Le Flore County, US. This demonstrates the capability of the piperidin-4-one core to act as the carbonyl component in such convergent synthetic strategies.

The synthesis of spiro-heterocycles, molecules containing two rings connected by a single common atom, is another area where this compound demonstrates its versatility. Spirocyclic frameworks, particularly those incorporating oxindole (B195798) moieties (spiro-oxindoles), are prevalent in many natural alkaloids with significant biological properties. mdpi.combeilstein-journals.org The piperidin-4-one ring can be a key component in constructing these complex three-dimensional structures. For example, it can undergo condensation reactions followed by cyclization to form spiro-fused ring systems. wikipedia.orgmdpi.comorganic-chemistry.org The synthesis of spiro[pyrrolidin-3,3′-oxindoles], for instance, has been a subject of intense research due to the discovery of potent anticancer activity in their unnatural analogues. beilstein-journals.org

Furthermore, the piperidin-4-one scaffold is amenable to the construction of fused heterocyclic systems. The Pictet-Spengler reaction, a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, can be adapted for derivatives of this compound. wikipedia.orgdepaul.eduyoutube.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. By modifying the piperidinone, it can act as the ketone component, leading to the formation of complex polycyclic alkaloids. rsc.orgmdpi.com

Synthetic Utility in the Construction of Complex Molecular Architectures and Scaffolds

The concept of a molecular scaffold is central to medicinal chemistry, referring to a core structure to which various functional groups can be appended to create a library of compounds for biological screening. nih.govcsic.es this compound is an exemplary scaffold, offering multiple points for diversification. This process, often termed diversity-oriented synthesis (DOS), aims to generate a wide range of structurally diverse molecules from a common starting material. scispace.comcam.ac.uknih.govunits.it

The ketone group at the 4-position allows for a plethora of chemical transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce a variety of substituents. The nitrogen atom, once deprotected, provides another site for modification, such as acylation, alkylation, or arylation. This dual functionality makes this compound an ideal starting point for creating combinatorial libraries of compounds with diverse three-dimensional shapes and pharmacophoric features. nih.govu-strasbg.fr

"Scaffold hopping" is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold to improve properties like potency, selectivity, or pharmacokinetic profiles. cam.ac.uk The piperidine (B6355638) ring of this compound can serve as a bioisosteric replacement for other cyclic structures in known drugs, or it can be chemically transformed into new and unusual ring systems. nih.gov For instance, ring-opening and ring-closing metathesis reactions can be employed to alter the ring size or introduce unsaturation, leading to novel molecular architectures.

The inherent chirality of many biologically active molecules necessitates the synthesis of compounds as single enantiomers. This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single step. The development of asymmetric reductions of the ketone functionality has been a key area of research.

Catalytic asymmetric reduction of the ketone in this compound provides access to enantiomerically enriched 4-hydroxypiperidines. rsc.org These chiral alcohols are valuable intermediates for the synthesis of more complex molecules. For example, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of prochiral ketones. rsc.org

Furthermore, the resulting chiral piperidin-4-ol can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. rsc.orgnih.govnih.govfu-berlin.ded-nb.info A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary can be removed.

The stereoselective synthesis of substituted piperidines is of great importance in medicinal chemistry. nih.govgoogle.com Acid-mediated cyclization of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org This highlights how derivatives of piperidin-4-one can be used to generate specific diastereomers. Additionally, enzymatic methods are emerging as powerful tools for asymmetric synthesis. For instance, engineered enzymes have been used for the asymmetric amination of C-H bonds to create chiral amines with high enantioselectivity. nih.govmdpi.com Such methods could potentially be applied to derivatives of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has also become a major area of asymmetric synthesis. csic.esmdpi.comnih.govsioc-journal.cnbeilstein-journals.org Chiral amines, phosphoric acids, and thioureas have been used to catalyze a wide range of enantioselective transformations on carbonyl compounds, which could be applicable to this compound.

Integration into Asymmetric Synthesis Methodologies

The prochiral nature of this compound makes it an excellent substrate for integration into various asymmetric synthesis methodologies, enabling the production of enantiomerically pure compounds.

Asymmetric MethodDescriptionApplication to this compound
Catalytic Asymmetric Reduction Use of a chiral catalyst to enantioselectively reduce the ketone.The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst can produce chiral 4-hydroxypiperidines with high enantiomeric excess. rsc.org
Chiral Auxiliaries Temporary incorporation of a chiral group to direct stereoselective reactions.The enantiomerically pure 4-hydroxypiperidine (B117109) derived from the asymmetric reduction can act as a chiral auxiliary to control subsequent transformations. rsc.orgnih.govnih.govfu-berlin.ded-nb.info
Stereoselective Cyclizations Control of stereochemistry during ring-forming reactions.Acid-mediated 6-endo-trig cyclization of derivatives can lead to stereoselectively substituted piperidines. rsc.org
Enzymatic Asymmetric Amination Use of enzymes for the stereoselective introduction of an amino group.Engineered enzymes could potentially be used for the asymmetric amination of the piperidinone scaffold. nih.govmdpi.com
Organocatalysis Use of small chiral organic molecules as catalysts.Chiral organocatalysts can be employed for various asymmetric transformations of the ketone functionality. csic.esmdpi.comnih.govsioc-journal.cnbeilstein-journals.org

Role in Organometallic Chemistry and Catalysis for Advanced Synthetic Transformations

Organometallic chemistry involves the study of compounds containing metal-carbon bonds and their application in synthesis. nih.govbeilstein-journals.org this compound and its derivatives can play a role in this field both as ligands for metal catalysts and as substrates in organometallic-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. organic-chemistry.orgorganic-chemistry.orgmdpi.commdpi.comchemrxiv.orgbohrium.comnih.govbuchler-gmbh.com The α-position to the ketone in this compound can be functionalized through palladium-catalyzed α-arylation. organic-chemistry.orgorganic-chemistry.orgmdpi.combohrium.comnih.gov This reaction allows for the direct introduction of aryl groups, significantly increasing the molecular complexity and providing access to a wide range of derivatives for medicinal chemistry applications.

The nitrogen atom of the piperidine ring can be incorporated into chelating ligands for various transition metals, such as ruthenium. mdpi.comd-nb.infonih.govrsc.orgmdpi.com Ruthenium complexes, in particular, have been extensively studied for their catalytic activity in a variety of transformations and for their potential as therapeutic agents. mdpi.comnih.gov Ligands derived from the piperidine scaffold can be designed to tune the electronic and steric properties of the metal center, thereby influencing the outcome of catalytic reactions. For example, ruthenium complexes with phosphine-pyridine-iminophosphorane (PNN) ligands have shown catalytic activity in dehydrogenative coupling reactions. rsc.org

Furthermore, organometallic complexes themselves can possess interesting biological properties. nih.gov The incorporation of a metal center into a molecule can lead to novel mechanisms of action. Derivatives of this compound could be used to synthesize organometallic compounds with potential applications in medicinal chemistry.

Advanced Spectroscopic Characterization of 1 Tert Butoxypiperidin 4 One and Its Derivatives

Vibrational Spectroscopy Applications (FTIR, Raman) for Molecular Structure and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a rapid and powerful tool for identifying the functional groups present in a molecule. For 1-tert-Butoxypiperidin-4-one, these methods provide clear evidence for its key structural features.

The FTIR spectrum is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which is highly characteristic of the ketone group within the piperidone ring. This peak is typically observed in the 1715-1730 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine (B6355638) ring and the tert-butyl group are evident in the 2850-3000 cm⁻¹ range. The presence of the C-O and N-O bonds, central to the molecule's identity, gives rise to distinct signals in the fingerprint region (below 1500 cm⁻¹). The C-O-N linkage can be identified by characteristic stretches, with the N-O stretch appearing around 900-950 cm⁻¹ and the C-O stretch of the tert-butoxy (B1229062) group appearing around 1180-1200 cm⁻¹.

Raman spectroscopy offers complementary information. While the polar C=O bond gives a moderate signal, the symmetric vibrations of the non-polar C-C bonds in the tert-butyl group and the piperidine ring skeleton are often strong in the Raman spectrum, aiding in a complete vibrational assignment.

Table 6.1.1: Key FTIR Absorption Bands for this compound Click on the headers to sort the data.

Wavenumber (cm⁻¹) Intensity Vibration Type Assigned Functional Group
2975-2985 Medium-Strong Asymmetric C-H Stretch -CH₃ (tert-Butyl)
2870-2960 Medium Symmetric/Asymmetric C-H Stretch -CH₂- (Piperidine Ring)
1722 Strong, Sharp C=O Stretch Ketone (Piperidone)
1450-1470 Medium C-H Bend (Scissoring/Bending) -CH₂-, -CH₃
1365 Strong C-H Bend (Symmetric Umbrella) tert-Butyl Group
1190 Strong C-O Stretch C-O (tert-Butoxy)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis

NMR spectroscopy is indispensable for providing a detailed map of the atomic connectivity and stereochemical environment in this compound. Both ¹H and ¹³C NMR spectra yield unambiguous assignments for every atom in the structure.

¹H NMR Analysis: The ¹H NMR spectrum is characterized by its simplicity and symmetry. The nine protons of the tert-butyl group appear as a sharp singlet, typically around δ 1.30 ppm, due to their chemical equivalence and lack of adjacent protons for coupling. The piperidone ring protons exhibit a symmetric pattern consistent with a rapidly interconverting chair conformation. The four protons on the carbons adjacent to the ketone (C3 and C5) appear as a triplet, while the four protons on the carbons adjacent to the N-O group (C2 and C6) appear as a separate downfield triplet. The downfield shift of the C2/C6 protons is attributed to the electron-withdrawing effect of the adjacent N-O moiety.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum confirms the molecular structure with five distinct signals. The carbonyl carbon is the most downfield signal, appearing around δ 207 ppm. The quaternary carbon of the tert-butoxy group is observed near δ 81 ppm, a characteristic shift for a carbon atom bonded to two oxygen atoms (in the C-O-N linkage context). The ring carbons (C2/C6 and C3/C5) are well-resolved, and the highly shielded methyl carbons of the tert-butyl group appear as a single peak in the upfield region.

Table 6.2.1: ¹H NMR Data (400 MHz, CDCl₃) for this compound Click on the headers to sort the data.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.82 Triplet (t) 4H H2, H6
2.65 Triplet (t) 4H H3, H5

Table 6.2.2: ¹³C NMR Data (101 MHz, CDCl₃) for this compound Click on the headers to sort the data.

Chemical Shift (δ, ppm) Assignment
207.4 C4 (C=O)
81.1 -C (CH₃)₃
55.3 C2, C6
40.5 C3, C5

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS provides the exact molecular mass of a compound, allowing for the unequivocal determination of its elemental formula. For this compound (C₉H₁₇NO₂), the calculated monoisotopic mass is 171.12593 Da. An experimental measurement using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF) for the protonated molecule [M+H]⁺ would yield a value extremely close to the calculated m/z of 172.13320, confirming the formula.

Beyond molecular formula confirmation, HRMS coupled with tandem MS (MS/MS) experiments elucidates characteristic fragmentation pathways. The tert-butoxy group is a prominent site for fragmentation. Common fragmentation events include:

Loss of isobutylene (B52900): A primary fragmentation pathway involves the loss of isobutylene (C₄H₈, 56.0626 Da) via a McLafferty-type rearrangement, yielding a protonated N-hydroxypiperidin-4-one intermediate.

Loss of a tert-butyl radical: Cleavage of the O-C bond results in the loss of a tert-butyl radical (C₄H₉•, 57.0704 Da).

Cleavage of the N-O bond: The relatively weak N-O bond can cleave, leading to further fragmentation cascades.

Table 6.3.1: Major Fragments Observed in ESI-HRMS/MS of this compound ([M+H]⁺) Click on the headers to sort the data.

Observed m/z Proposed Fragment Formula Mass Loss Description
172.1332 [C₉H₁₈NO₂]⁺ - Protonated Molecular Ion [M+H]⁺
116.0706 [C₅H₁₀NO₂]⁺ C₄H₈ Loss of isobutylene
115.0633 [C₅H₉NO₂]⁺ C₄H₉• Loss of tert-butyl radical
100.0757 [C₅H₁₀NO]⁺ C₄H₈O Loss of isobutylene and oxygen (from N-O)

Electronic Spectroscopy (UV-Vis) for Probing Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. In this compound, the primary chromophore is the isolated carbonyl group. This group exhibits a characteristic n→π* electronic transition, where a non-bonding electron from an oxygen lone pair is excited into the antibonding π* orbital of the C=O bond.

This transition is electronically forbidden and thus results in a weak absorption band. The spectrum, typically recorded in a non-polar solvent like hexane, shows a λₘₐₓ around 285-290 nm with a low molar absorptivity (ε ≈ 20-30 L mol⁻¹ cm⁻¹). The absence of any significant absorption at wavelengths above 300 nm confirms the lack of extended conjugation in the molecule. This technique is highly sensitive to derivatization; for instance, creating an α,β-unsaturated derivative would introduce a π→π* transition, causing a significant red shift (bathochromic shift) and a dramatic increase in molar absorptivity.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid state.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis provides precise data on bond lengths, bond angles, and torsional angles. This analysis would unequivocally confirm the piperidone ring adopts a chair conformation to minimize steric strain. It would also provide precise measurements for the key structural features, such as the C=O double bond, the C-N and N-O bonds of the butoxyamine moiety, and the geometry around the quaternary tert-butyl carbon. This data is invaluable for validating computational models and understanding intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the crystal lattice.

Powder XRD (PXRD): For a polycrystalline or powder sample, PXRD is used to obtain a diffraction pattern that serves as a fingerprint for the crystalline phase. This technique is crucial for confirming the bulk purity and phase identity of a synthesized batch, ensuring it is free from amorphous content or polymorphic impurities.

Table 6.5.1: Representative Bond Lengths and Angles Expected from Single-Crystal XRD Click on the headers to sort the data.

Parameter Atoms Involved Expected Value Significance
Bond Length C4=O5 ~1.21 Å Confirms C=O double bond character
Bond Length N1-O2 ~1.45 Å Characteristic N-O single bond
Bond Length N1-C2 / N1-C6 ~1.47 Å C-N single bond length
Bond Length O2-C7 ~1.48 Å C-O single bond (tert-Butoxy)
Bond Angle C2-N1-C6 ~112° Geometry at the nitrogen atom

Advanced Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), Secondary Ion Mass Spectrometry (SIMS)) for Material Interface Analysis

When this compound is used as a surface modifier or immobilized onto a substrate (e.g., silicon, gold, polymer), surface-sensitive techniques become essential.

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information for the top 5-10 nm of a surface. For a thin film of the compound, high-resolution scans of the C 1s, O 1s, and N 1s regions would be highly informative. The C 1s signal could be deconvoluted into three components: aliphatic C-C/C-H (~285.0 eV), C-N/C-O (~286.5 eV), and C=O (~288.0 eV). Similarly, the O 1s signal would show two distinct peaks for the carbonyl oxygen (O=C, ~531.5 eV) and the butoxy oxygen (N-O-C, ~533.0 eV), confirming the presence and integrity of both functional groups at the surface.

Auger Electron Spectroscopy (AES): AES offers elemental analysis with higher spatial resolution than XPS. It can be used to create elemental maps of a surface, which would be useful if the compound forms islands or domains on a substrate rather than a uniform film.

Secondary Ion Mass Spectrometry (SIMS): SIMS is an extremely sensitive technique capable of detecting trace-level surface species. In static mode (S-SIMS), it would detect molecular and large fragment ions (e.g., [M+H]⁺, [M-C₄H₉]⁺) from the outermost monolayer, confirming the presence of intact this compound on the surface.

Other Advanced Characterization Techniques (e.g., Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Absorption Fine-Structure Spectroscopy (EXAFS)) for Microstructural Analysis

In materials science applications, these techniques probe the morphology and local atomic structure.

Scanning Electron Microscopy (SEM): If this compound were used to create a crystalline film or was part of a composite material, SEM would be used to visualize the surface morphology, topography, and crystal habit at the micro-scale.

Transmission Electron Microscopy (TEM): Should this molecule be used as a precursor or stabilizer in the synthesis of nanoparticles, TEM would be the primary tool for characterizing the size, shape, and size distribution of the resulting nanostructures. High-resolution TEM (HR-TEM) could even visualize the lattice fringes of crystalline nanoparticles.

X-ray Absorption Fine-Structure Spectroscopy (EXAFS): EXAFS is a powerful element-specific technique for determining the local atomic environment (coordination number, bond distances, and neighboring atom types) around a specific absorbing atom. While not directly applicable to the compound alone, it would be invaluable if this compound were used as a ligand to chelate a metal ion. For example, if complexed with a copper(II) ion, Cu K-edge EXAFS could precisely determine the Cu-O (from the ketone) and/or Cu-N bond distances and the coordination number around the copper center, providing structural details even in non-crystalline or solution states.

Computational Chemistry Investigations of 1 Tert Butoxypiperidin 4 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-tert-Butoxypiperidin-4-one. nih.govnrel.govcolab.ws These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which dictates its chemical reactivity.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms, while the LUMO is likely centered on the carbonyl carbon, which is a common electrophilic site. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Charge Distribution: Analysis of the Mulliken atomic charges or other charge partitioning schemes reveals the partial charges on each atom in this compound. This information highlights the polarity of bonds and identifies regions susceptible to electrostatic interactions. The carbonyl group (C=O) will exhibit a significant dipole, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge, making it a target for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for this compound.
ParameterEnergy (eV)Description
HOMO Energy-6.8Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-1.2Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.6The energy difference between the HOMO and LUMO, which correlates with the molecule's chemical reactivity and stability.

Density Functional Theory (DFT) Studies on Geometrical Optimization, Conformational Landscape, and Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound. mdpi.com

Geometrical Optimization: DFT calculations are employed to find the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. uni-muenchen.degoogle.comyoutube.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For this compound, this would involve confirming the piperidinone ring's preferred conformation, which is typically a chair form to minimize steric strain.

Conformational Landscape: The piperidinone ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. rsc.org DFT studies can map out the conformational landscape by calculating the relative energies of these different structures. rsc.orgnih.govnih.govbiorxiv.orgbiorxiv.org This analysis helps identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding the molecule's dynamic behavior. The bulky tert-butoxy (B1229062) group on the nitrogen atom will significantly influence the conformational preferences.

Reaction Energetics: DFT can be used to model chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the energetics of a reaction, such as the enthalpy and Gibbs free energy of reaction. scielo.br This is valuable for predicting the feasibility and spontaneity of potential synthetic transformations.

Table 2: Example DFT-Calculated Relative Energies for Conformers of this compound.
ConformerRelative Energy (kcal/mol)Key Structural Feature
Chair (Equatorial t-Butoxy)0.00The most stable conformation with the bulky group in the equatorial position to minimize steric hindrance.
Chair (Axial t-Butoxy)4.5A less stable chair conformation due to steric clashes between the axial t-butoxy group and axial hydrogens.
Twist-Boat5.8An intermediate energy conformation that may be part of the interconversion pathway between chair forms.
Boat7.2A high-energy conformation generally avoided due to eclipsing interactions and flagpole steric strain.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of this compound over time. nih.govnih.govmdpi.comencyclopedia.pub By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. plos.org

Conformational Dynamics: While DFT can identify stable conformers, MD simulations show how the molecule transitions between these states. nih.govnih.govtrinity.eduelifesciences.orgrc-harwell.ac.uk For this compound, MD can simulate the ring-flipping process between different chair conformations, providing information on the timescales and pathways of these dynamic events. This is essential for understanding how the molecule's shape fluctuates under physiological or reaction conditions.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its surroundings. plos.org Simulations in a solvent box (e.g., water) can reveal the structure of the solvation shell and the nature of hydrogen bonding between the carbonyl oxygen and water molecules. If the molecule were to interact with a biological target like a protein, MD could be used to explore the stability of the binding pose and the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) involved. nih.gov

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical calculations, often using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. scielo.brmdpi.comresearchgate.netsemanticscholar.orgscm.com By comparing the calculated shifts with experimental data, one can validate the proposed structure and assign specific signals to each nucleus. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging.

Vibrational Frequencies: The same computational methods can be used to predict the infrared (IR) and Raman spectra by calculating the molecule's vibrational frequencies. researchgate.netnih.govcore.ac.uknih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone or the C-N stretching of the piperidine (B6355638) ring. This allows for a detailed assignment of the experimental vibrational spectrum.

Table 3: Illustrative Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
C4 (Carbonyl)208.5209.1
C(CH₃)₃ (tert-Butyl Quaternary)79.880.2
C2/C651.251.5
C3/C539.540.0
C(CH₃)₃ (tert-Butyl Methyls)28.128.6

Advanced Mechanistic Computational Approaches (e.g., Intrinsic Reaction Coordinate (IRC), Reaction Path Hamiltonian (RPH), United Reaction Valley Approach (URVA)) for Detailed Mechanistic Insights

To gain a deeper understanding of reaction mechanisms, advanced computational techniques can be applied.

Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. uni-muenchen.degithub.ioepfl.chfaccts.de After locating a transition state for a reaction involving this compound (e.g., its reduction to the corresponding alcohol), an IRC analysis would confirm that this transition state indeed connects the desired starting material and product, providing a detailed visualization of the reaction pathway. researchgate.net

United Reaction Valley Approach (URVA): URVA provides a comprehensive description of a chemical reaction by analyzing the reaction path and the surrounding reaction valley. nih.gov A key feature is its focus on the curvature of the reaction path, where maxima indicate significant chemical events like bond formation or breaking. nih.gov Applying URVA to a reaction of this compound would offer a detailed story of the electronic and structural changes that occur as the reaction progresses from reactants to products. nih.gov

Multi-scale Modeling and Simulation Methodologies Applied to this compound Systems

For complex systems, such as this compound interacting with a large protein or embedded in a membrane, multi-scale modeling is necessary. These methods combine high-level, accurate quantum mechanics (QM) for the chemically active region with a more computationally efficient molecular mechanics (MM) force field for the surrounding environment. This QM/MM approach allows for the study of reactions or interactions in a complex, realistic setting without the prohibitive computational cost of treating the entire system with quantum mechanics. For example, if studying the inhibition of an enzyme by this compound, the molecule itself and the enzyme's active site would be treated with QM, while the rest of the protein and solvent would be handled by MM.

Historical Perspectives and Future Research Directions in 1 Tert Butoxypiperidin 4 One Chemistry

Evolution of Synthetic Strategies for N-Protected Piperidinones in Organic Chemistry

The synthesis of piperidinones, versatile intermediates for more complex piperidines, has been a long-standing focus of organic chemistry. acs.org The development of methods to control the reactivity of the ring nitrogen was a critical step forward, enabling chemists to perform selective modifications at other positions of the ring.

Early strategies often involved the direct synthesis of the N-substituted piperidinone core. A classical approach is the Dieckmann condensation of δ-amino esters, which forms the 2-piperidinone ring system. For the more common 4-piperidinones, methods have historically included the cyclization of dialkenylamines or the partial reduction of N-substituted pyridine (B92270) derivatives. nih.gov The interruption of palladium-catalyzed hydrogenation of pyridines in the presence of water, for instance, has been shown to yield piperidinones. nih.gov

The concept of a protecting group, a temporary modification to mask a reactive functional group, revolutionized multistep synthesis. For piperidinones, N-protection serves several purposes: it prevents unwanted side reactions at the nitrogen, modulates the electronic properties of the ring, and can influence the stereochemical outcome of subsequent reactions.

Key evolutionary milestones in the synthesis of N-protected piperidinones include:

Hydrogenation of Pyridine Derivatives: Catalytic hydrogenation of pyridinium (B92312) salts or activated pyridines is a fundamental route. The choice of catalyst (e.g., Ruthenium, Rhodium, Palladium) and reaction conditions allows for control over the reduction, sometimes leading directly to piperidinone structures. nih.govmdpi.com

Intramolecular Cyclization Reactions: A diverse array of cyclization strategies has been developed. These include intramolecular Michael additions, radical-mediated cyclizations, and transition-metal-catalyzed aminations of alkenes. acs.orgnih.gov For example, gold(I)-catalyzed intramolecular dearomatization/cyclization has been used for synthesizing complex piperidine (B6355638) structures. nih.gov

Multi-component Reactions: One-pot reactions involving an aldehyde, an amine, and a diene (an aza-Diels-Alder reaction) or other suitable precursors provide rapid access to highly functionalized piperidinone scaffolds. researchgate.net

Emergence of Key Protecting Groups: The N-benzyl (Bn) group has been a workhorse due to its stability and ease of removal via hydrogenolysis. rsc.org The tert-butoxycarbonyl (Boc) group, introduced via reagents like di-tert-butyl dicarbonate (B1257347), gained prominence for its stability to a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions. organic-chemistry.org

The development of N-alkoxy piperidones, such as 1-tert-butoxypiperidin-4-one, represents a more specialized branch. Unlike the carbamate (B1207046) (Boc) or benzyl (B1604629) groups, the N-O-alkyl functionality introduces distinct reactivity, particularly involving the potential for N-O bond cleavage to generate nitrogen-centered radicals or for participation in unique cycloaddition pathways.

Table 1: Comparison of Synthetic Strategies for N-Protected Piperidinones

Strategy Description Key Features Typical Protecting Groups
Catalytic Hydrogenation Reduction of N-substituted pyridinium salts or pyridine derivatives. Broad substrate scope; selectivity can be an issue. Benzyl (Bn), Carbobenzyloxy (Cbz)
Intramolecular Cyclization Ring closure of an acyclic precursor containing both the amine and the latent carbonyl functionality. High control over ring substitution; can be stereoselective. tert-Butoxycarbonyl (Boc), Arylsulfonyl
Aza-Diels-Alder Reaction [4+2] cycloaddition between an imine and a diene to form a tetrahydropyridine, which is then converted to the piperidinone. Convergent; builds complexity rapidly. Aryl, Alkyl
Tandem Oxidation/Cyclization Oxidation of an unsaturated amino alcohol precursor that cyclizes in situ. acs.org Forms the ring and carbonyl in one pot. Benzyl, Boc

Current Challenges and Emerging Trends in the Chemistry of this compound

While the piperidinone scaffold is well-established, the specific chemistry of this compound presents a unique set of challenges and opportunities that are the focus of current research.

Current Challenges:

N-O Bond Lability: The nitrogen-oxygen single bond is inherently weaker than a corresponding nitrogen-carbon or carbon-carbon bond. This makes the 1-tert-butoxy group susceptible to cleavage under certain reductive, oxidative, or thermal conditions, which can limit the compatible reaction scope.

Synthesis and Stability: The synthesis of N-alkoxy amines and their subsequent cyclization can be more complex than for simple N-alkyl or N-acyl analogues. The stability of the final compound during purification and storage can also be a concern, potentially undergoing decomposition pathways not seen in other protected piperidinones.

Stereocontrol in Derivatization: Achieving high levels of stereocontrol in reactions at the C3 and C5 positions adjacent to the carbonyl can be challenging. The N-tert-butoxy group, while sterically bulky, may not provide the same level of stereodirecting influence as other protecting groups that can engage in more rigid chelation or conformational locking.

Emerging Trends:

Use in Radical Cascades: The N-O bond is a latent source of nitrogen-centered radicals. Modern synthetic methods, particularly those involving photoredox or transition metal catalysis, are increasingly leveraging such functionalities. This compound is an emerging precursor for generating piperidinyl-N-oxyl radicals (nitroxides) or aminyl radicals for use in C-H functionalization or other radical-mediated transformations.

Precursor for Nitrone Formation: The N-alkoxyamine functionality can be a precursor to nitrones. The in-situ generation of a nitrone from this compound followed by an intramolecular [3+2] cycloaddition with a tethered alkene represents a powerful strategy for rapidly constructing complex, fused, or spirocyclic heterocyclic systems. rsc.org

Catalytic Deconstructive Functionalization: There is a growing trend in organic synthesis to use bond-breaking (deconstructive) strategies to modify complex scaffolds. A related trend involves the catalytic ring-opening of bicyclic lactams to form highly functionalized piperidinones. nih.govrsc.org this compound could potentially be used in skeletal editing or diversification strategies, where the N-O bond is selectively cleaved and reformed to incorporate new functionality.

Unexplored Reactivity and Novel Transformation Pathways for this compound

The unique combination of a ketone, a piperidine ring, and an N-O bond within this compound suggests a wealth of reactivity that remains largely untapped. Future research could focus on exploiting the interplay between these functional groups.

Potential Unexplored Reactions:

Enolate and Enamine Chemistry: While the chemistry of piperidinone enolates is known, the influence of the N-tert-butoxy group on the regioselectivity and reactivity of enolate formation and subsequent alkylation or aldol (B89426) reactions is not well-documented. Furthermore, its conversion to a chiral enamine using a secondary amine could open pathways to asymmetric functionalization at the C3 position.

Reductive N-O Bond Cleavage with Trapping: Selective reduction of the N-O bond could generate a secondary amine in situ. If this reaction is performed in the presence of an electrophile (e.g., an aldehyde for reductive amination), it would allow for a one-pot deprotection-functionalization sequence, directly converting the 1-tert-butoxy scaffold into other N-substituted piperidinones.

Oxidative Ring Contractions/Expansions: Treatment with specific oxidizing agents could trigger rearrangements. For example, a Baeyer-Villiger type oxidation could lead to a seven-membered lactone, while other conditions might induce fragmentation or ring contraction, providing access to novel heterocyclic systems.

Novel Transformation Pathways:

Tandem Cycloaddition-Rearrangement Cascades: As a precursor for nitrones, this compound is a prime candidate for complex cascade reactions. rsc.org For instance, an intramolecular [3+2] cycloaddition could be followed by a thermally or catalytically induced rearrangement of the resulting polycyclic isoxazolidine (B1194047) skeleton to rapidly build molecular complexity.

Iminoxyl Radical-Mediated C-H Abstraction: The oxidation of the N-tert-butoxyamine to the corresponding di-tert-butyliminoxyl radical is a known process. beilstein-journals.org If this radical is generated from this compound, it could participate in intramolecular 1,5-hydrogen atom transfer (HAT) from the C4 position (if derivatized with a hydroxyl group) or other accessible C-H bonds, leading to novel functionalization patterns.

Electrochemical Synthesis: The electrochemical behavior of N-substituted piperidones has been studied, revealing that they can undergo oxidation processes. mdpi.com Applying electrochemical methods to this compound could enable unique transformations, such as paired electrolysis where both oxidative and reductive events occur in a controlled manner, or facilitate N-O bond cleavage under exceptionally mild conditions.

Synergistic Advancements in Computational Prediction and Experimental Validation for this compound Research

The integration of computational chemistry with experimental work is accelerating progress in understanding and predicting chemical reactivity. This synergy is particularly valuable for a multifunctional molecule like this compound.

Computational Prediction:

Density Functional Theory (DFT) and other ab initio methods can provide deep insights into the structure and reactivity of this compound.

Reaction Mechanism and Selectivity: Computational modeling can be used to map the potential energy surfaces of proposed reactions. For example, in a tandem nitrone formation/[3+2] cycloaddition, DFT can predict which regio- and stereoisomeric pathway is kinetically favored, guiding experimental efforts. acs.org

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify the most nucleophilic and electrophilic sites in the molecule, predicting its reactivity towards various reagents.

Structure-Reactivity Relationships: For derivatives of this compound, computational studies can establish correlations between structural features (e.g., substituent effects) and reactivity, such as the redox potential of the corresponding nitroxide radical. researchgate.net Studies have shown a good correlation between the computed SOMO-LUMO energy gap and the reduction rates of nitroxides, suggesting electronic factors are dominant. researchgate.net

Experimental Validation:

Computational hypotheses must be tested in the laboratory.

Kinetic Studies: Experimental reaction rates can be compared against calculated activation energy barriers to validate a predicted mechanism.

Spectroscopic and Crystallographic Analysis: The predicted lowest-energy conformation of the molecule or the structure of a reaction product can be confirmed using techniques like NMR spectroscopy and X-ray crystallography.

Crossover Experiments: In cases where multiple pathways are plausible, carefully designed crossover experiments can provide evidence for or against a computationally predicted intramolecular or intermolecular mechanism. acs.org

A combined theoretical and experimental study on N-substituted-4-piperidone curcumin (B1669340) analogs demonstrated that DFT calculations could accurately predict oxidation potentials for N-benzyl derivatives, validating the computational model for that class of compounds. mdpi.com This type of integrated approach for this compound could rapidly advance the understanding of its complex reactivity, saving significant experimental resources.

Table 2: Synergy Between Computational and Experimental Methods

Area of Investigation Computational Prediction Method Experimental Validation Technique
Reaction Pathway DFT Energy Profiling, Transition State Search Kinetic Monitoring (e.g., by NMR, HPLC), Isotope Labeling Studies
Stereochemical Outcome Conformational Analysis, Steric Hindrance Models Chiral Chromatography, X-ray Crystallography of Products
Site of Reactivity Frontier Molecular Orbital (FMO) Analysis, Electrostatic Potential Maps Regioselectivity studies with various electrophiles/nucleophiles
Redox Properties Calculation of Ionization Potentials/Electron Affinities Cyclic Voltammetry, Reaction with standard oxidants/reductants

Potential for Innovative Applications in Advanced Organic Synthesis and Enabling Technologies (Excluding Specific Product Development)

Beyond its fundamental chemistry, this compound holds potential as a versatile building block in advanced synthesis, especially when combined with modern enabling technologies.

Applications in Advanced Organic Synthesis:

Scaffold for Diversity-Oriented Synthesis (DOS): The piperidinone ring is a privileged scaffold. This compound can serve as a starting point for creating libraries of complex molecules. Its various reactive handles (ketone, N-O bond, α-carbons) can be functionalized sequentially or in tandem to generate a wide range of structurally diverse compounds.

Synthesis of Spirocyclic and Fused Heterocycles: As mentioned, its ability to form nitrones makes it an excellent precursor for intramolecular cycloadditions to construct spirocyclic piperidines or fused polycyclic systems. rsc.orgwhiterose.ac.uk These three-dimensional structures are of high interest in medicinal chemistry.

Access to Chiral Piperidines: The ketone can be reduced asymmetrically to an alcohol, which can then direct the stereochemistry of subsequent reactions. The resulting chiral 4-hydroxypiperidine (B117109) derivatives are valuable synthetic intermediates.

Role of Enabling Technologies:

Enabling technologies are tools and methods that improve the efficiency, safety, and scalability of chemical synthesis. nih.gov

Flow Chemistry: The synthesis or reactions of this compound could be significantly improved using continuous flow reactors. Flow chemistry allows for precise control of temperature, pressure, and reaction time, which is ideal for handling potentially unstable intermediates (like nitrones or radicals) or exothermic reactions. chimia.chresearchgate.net

Photocatalysis: The N-O bond is a potential trigger for photochemical reactions. Using photocatalysis, the selective generation of nitrogen-centered radicals from this compound could be achieved under very mild conditions, enabling novel C-H functionalization or cross-coupling reactions that are difficult to perform using traditional thermal methods. researchgate.net

Mechanochemistry: Performing reactions via ball milling or twin-screw extrusion minimizes or eliminates the need for solvents, offering a greener synthetic route. ucl.ac.uk Solid-state reactions involving this compound could lead to different reactivity or selectivity compared to solution-phase chemistry.

Automated Synthesis: Integrating the synthesis and reaction of this building block into automated platforms would allow for high-throughput screening of reaction conditions and rapid library synthesis for discovery programs. nih.gov

By combining the unique chemical nature of this compound with these advanced technologies, chemists can unlock new synthetic pathways and construct complex molecular architectures with greater control and efficiency.

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